N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide
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Overview
Description
N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a triazole ring, which is further connected to a furan ring via a carboxamide linkage. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the triazole intermediate with furan-2-carboxylic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzyme active sites, inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide linkage but may lack the trifluoromethyl and triazole groups.
Triazole derivatives: These compounds contain the triazole ring but may have different substituents, affecting their chemical and biological properties.
Trifluoromethyl compounds: These compounds contain the trifluoromethyl group but may have different core structures, influencing their reactivity and applications.
Properties
Molecular Formula |
C8H5F3N4O2 |
---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C8H5F3N4O2/c9-8(10,11)6-13-7(15-14-6)12-5(16)4-2-1-3-17-4/h1-3H,(H2,12,13,14,15,16) |
InChI Key |
HKOOQYPNAZMXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NNC(=N2)C(F)(F)F |
Origin of Product |
United States |
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